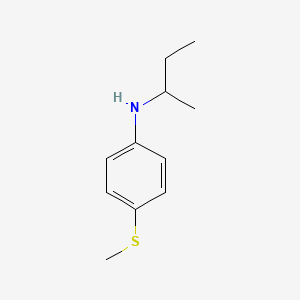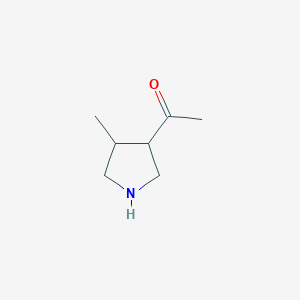
1-(4-Methylpyrrolidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.
Analyse Des Réactions Chimiques
1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .
Applications De Recherche Scientifique
1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .
Comparaison Avec Des Composés Similaires
1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but includes a piperazine ring, which may confer different chemical and biological properties.
1-(4-Methylpyrrolidin-3-yl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which makes it a valuable intermediate in various chemical syntheses and research applications.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-(4-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
QWGRUOJDVMRHFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


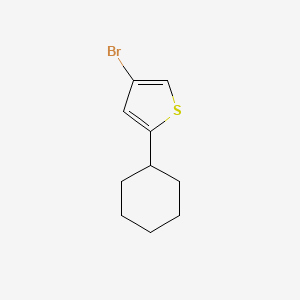
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
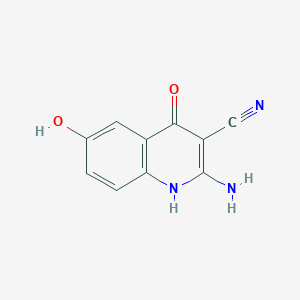
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
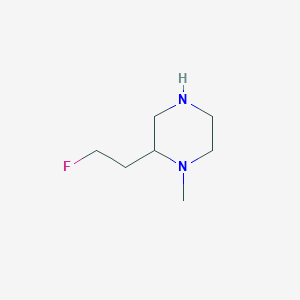
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
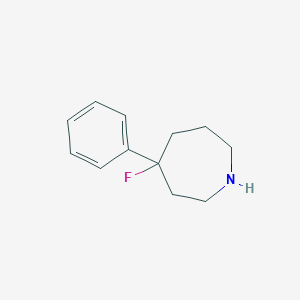
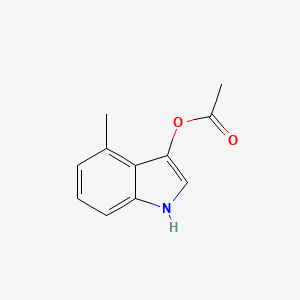
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
